molecular formula C8H18Cl2N2O2 B2629397 1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride CAS No. 1417638-13-1

1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride

Cat. No.: B2629397
CAS No.: 1417638-13-1
M. Wt: 245.14
InChI Key: ORZOQGLYVRCFGE-UHFFFAOYSA-N
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Description

“1-(2-Aminoethyl)piperidine-4-carboxylic acid;dihydrochloride” is a chemical compound with the CAS Number: 1417638-13-1 . It has a molecular weight of 245.15 . The IUPAC name for this compound is 1-(2-aminoethyl)-4-piperidinecarboxylic acid dihydrochloride .


Synthesis Analysis

The synthesis of piperidine derivatives, such as “this compound”, has been a topic of interest in recent scientific literature . Some of the methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C8H16N2O2.2ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H .


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stored at room temperature and is shipped at normal temperature .

Scientific Research Applications

Antimicrobial Activity The synthesis and antimicrobial evaluation of new pyridine derivatives, including those derived from piperidine-carboxylic acid compounds, have demonstrated variable and modest activity against bacteria and fungi. This research suggests the compound's utility in developing new antimicrobial agents, contributing to the fight against resistant microbial strains (N. Patel, S. N. Agravat, Faiyazalam M. Shaikh, 2011).

Molecular Structure Analysis Studies on the crystal and molecular structure of 4-carboxypiperidinium chloride (a closely related compound) have revealed detailed insights into the compound's conformation and intermolecular interactions. Such analyses are crucial for understanding the physicochemical properties of similar piperidine-derived compounds, aiding in the design of more effective pharmaceuticals and research tools (M. Szafran, A. Komasa, E. Bartoszak-Adamska, 2007).

Oxindole Synthesis Research into the synthesis of oxindoles through palladium-catalyzed C-H functionalization has utilized derivatives of piperidine-carboxylic acid as key intermediates. Such synthetic methodologies are essential for producing compounds with potential applications in medicinal chemistry, including enzyme inhibition and as therapeutic agents (J. Magano, E. Kiser, Russell James Shine, Michael H. Chen, 2014).

Anticancer Agents Development The sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and their evaluation as anticancer agents highlight the potential of piperidine-carboxylic acid derivatives in therapeutic applications. These compounds, showing strong anticancer activity in preliminary assays, underscore the importance of such molecules in developing new cancer treatments (A. Rehman et al., 2018).

Safety and Hazards

The compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Properties

IUPAC Name

1-(2-aminoethyl)piperidine-4-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2.2ClH/c9-3-6-10-4-1-7(2-5-10)8(11)12;;/h7H,1-6,9H2,(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZOQGLYVRCFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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